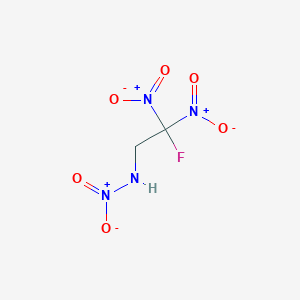
N-(2-Fluoro-2,2-dinitroethyl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoro-2,2-dinitroethyl)nitramide is a compound of interest in the field of energetic materials. It is characterized by the presence of a fluoro group and two nitro groups attached to an ethyl chain, which is further connected to a nitramide group. This unique structure imparts high energy density and makes it a potential candidate for various applications in explosives and propellants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)nitramide typically involves the fluorination of alkali nitronate salts of bis-(2,2-dinitroethyl)nitramine in aqueous solutions using elemental fluorine diluted with nitrogen . The reaction is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate compounds. The resulting product is then purified through crystallization to obtain fine white prisms .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitramide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluoro-2,2-dinitroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other energetic materials.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of high-energy propellants and explosives.
Wirkmechanismus
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)nitramide involves the release of energy through the decomposition of its nitro groups. The molecular targets include various electron-rich sites that facilitate the breakdown of the compound, leading to the formation of gaseous products and the release of energy. The pathways involved include radical formation and subsequent reactions that propagate the decomposition process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis-(2-fluoro-2,2-dinitroethyl)nitramine
- Tris-(2-fluoro-2,2-dinitroethyl)amine
- N-(2-Fluoro-2,2-dinitroethyl)azoles
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)nitramide is unique due to its specific combination of fluoro and nitro groups, which impart high energy density and stability. Compared to similar compounds, it offers a balance between energy release and stability, making it a valuable candidate for various applications in energetic materials .
Eigenschaften
CAS-Nummer |
62921-03-3 |
|---|---|
Molekularformel |
C2H3FN4O6 |
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
N-(2-fluoro-2,2-dinitroethyl)nitramide |
InChI |
InChI=1S/C2H3FN4O6/c3-2(5(8)9,6(10)11)1-4-7(12)13/h4H,1H2 |
InChI-Schlüssel |
UGTUKHBWUIKLNU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















